6-(4-ethylphenyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Description
6-(4-ethylphenyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Properties
IUPAC Name |
6-(4-ethylphenyl)-3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O/c1-3-10-4-6-11(7-5-10)13-8-12(16(17,18)19)14-9(2)21-22-15(14)20-13/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRLVVCGBGNTGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C(=NO3)C)C(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-ethylphenyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine can be achieved through several methods. One common approach involves the annulation of a pyridine ring to 4-aminoisoxazoles. This method typically involves the intramolecular nucleophilic substitution of a halogen or nitro group in pyridines with an appropriate N–O nucleophile in position 2 . For example, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline followed by intramolecular cyclization yields the desired isoxazolo[5,4-b]pyridine derivative .
Industrial Production Methods: the general principles of heterocyclic synthesis, such as the use of metal-free synthetic routes and eco-friendly reaction conditions, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions: 6-(4-ethylphenyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The isoxazole ring is known for its stability, but it can participate in electrophilic and nucleophilic substitution reactions under appropriate conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong bases like sodium hydride (NaH) and nucleophiles such as aniline. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aniline can yield 3-arylamino derivatives, while reactions with other nucleophiles can lead to different substituted isoxazolo[5,4-b]pyridine derivatives .
Scientific Research Applications
6-(4-ethylphenyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antibacterial, anticancer, and antiproliferative agent . Additionally, it has been investigated as an inhibitor of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogen . The compound’s unique structure also makes it a valuable scaffold for the development of new drugs and materials .
Mechanism of Action
The mechanism of action of 6-(4-ethylphenyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s ability to catalyze the biosynthesis of steroid hormones . This inhibition can lead to reduced levels of androgens and estrogen, which is beneficial in the treatment of hormone-dependent cancers .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6-(4-ethylphenyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine include other isoxazolo[5,4-b]pyridine derivatives and isoxazole-based compounds. Examples include 3-cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)isoxazolo[5,4-b]pyridine and 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles .
Uniqueness: The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability . These properties enhance its potential as a drug candidate and make it a valuable compound for further research and development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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